molecular formula C15H18ClN3O3 B2977733 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide CAS No. 1241286-03-2

4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide

Katalognummer B2977733
CAS-Nummer: 1241286-03-2
Molekulargewicht: 323.78
InChI-Schlüssel: URWAGIKIQJUPNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various cancers and autoimmune diseases.

Wirkmechanismus

4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide is a potent inhibitor of BTK, which is a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell development, differentiation, and activation, and its dysregulation has been implicated in various diseases, including B-cell malignancies and autoimmune disorders. This compound binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and nuclear factor kappa B (NF-κB) pathways. This results in the suppression of B-cell proliferation and survival, as well as the inhibition of cytokine production and immune cell activation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE). In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide is its potent inhibition of BTK and downstream signaling pathways, which makes it a promising candidate for the treatment of various diseases. This compound has also shown synergistic effects when combined with other drugs, which could potentially enhance its therapeutic efficacy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for the development of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide. One direction is to further optimize its chemical structure to improve its solubility and pharmacokinetics. Another direction is to conduct clinical trials to evaluate its safety and efficacy in humans, particularly in B-cell malignancies and autoimmune diseases. Additionally, this compound could be tested in combination with other drugs to enhance its therapeutic efficacy and overcome potential resistance mechanisms. Finally, the development of biomarkers to predict response to this compound could help identify patients who are most likely to benefit from the drug.

Synthesemethoden

The synthesis of 4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide involves several steps, starting with the reaction of 4-chloro-2-nitrobenzoic acid with 2-aminoethanol to form 4-chloro-2-nitrobenzyl alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with 2-[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxyaniline to form this compound. The final product is purified by column chromatography to obtain a white solid with a purity of >99%. The overall yield of the synthesis process is around 30%.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown potent inhibition of BTK and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. This compound has also been shown to have synergistic effects when combined with other drugs, such as venetoclax, which is a B-cell lymphoma-2 (BCL-2) inhibitor.

Eigenschaften

IUPAC Name

4-chloro-2-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-9(2)15(3,8-17)19-13(20)7-22-12-6-10(16)4-5-11(12)14(18)21/h4-6,9H,7H2,1-3H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWAGIKIQJUPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=C(C=CC(=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.